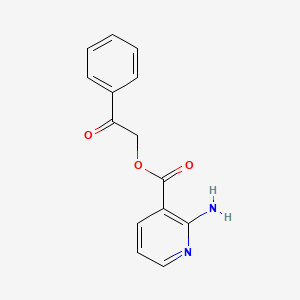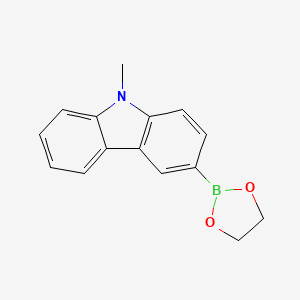
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound features a carbazole core, which is a tricyclic aromatic compound, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these two moieties imparts interesting chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole typically involves the formation of the dioxaborolane group and its subsequent attachment to the carbazole core. One common method involves the reaction of 9-methyl-9H-carbazole with a boronic acid derivative under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized carbazole derivatives.
科学研究应用
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its boron-containing group makes it valuable for Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a fluorescent probe for detecting various biological molecules, such as sugars and proteins.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism by which 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane group acts as a versatile functional group that can undergo various transformations. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its boron-containing group, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is unique due to its combination of a carbazole core and a dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for. For example, its use in Suzuki-Miyaura coupling reactions and its potential as a fluorescent probe in biological applications highlight its versatility and uniqueness.
属性
CAS 编号 |
809287-10-3 |
|---|---|
分子式 |
C15H14BNO2 |
分子量 |
251.09 g/mol |
IUPAC 名称 |
3-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazole |
InChI |
InChI=1S/C15H14BNO2/c1-17-14-5-3-2-4-12(14)13-10-11(6-7-15(13)17)16-18-8-9-19-16/h2-7,10H,8-9H2,1H3 |
InChI 键 |
OXRMQPPJRHYBEH-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


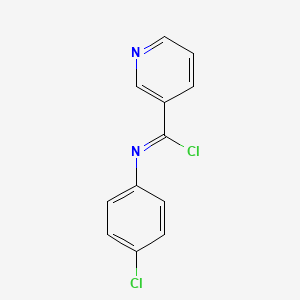
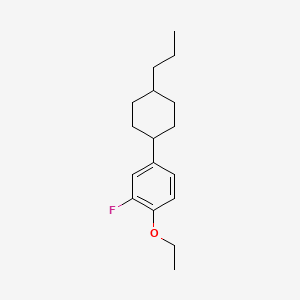
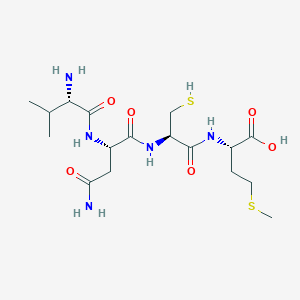
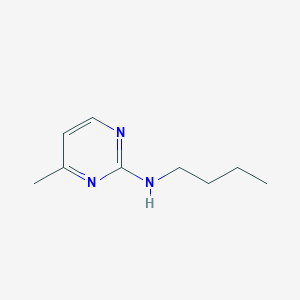
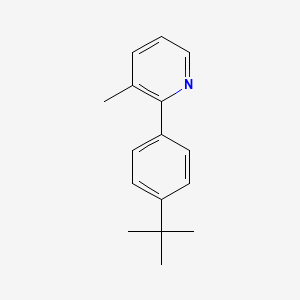
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
